Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane
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Overview
Description
Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane is an organoboron compound known for its unique structural and electronic properties. This compound features a boron atom bonded to three 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl groups, making it a triarylborane. The presence of multiple methyl groups on the biphenyl rings imparts steric hindrance and electronic effects, which influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane typically involves the reaction of 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl lithium or Grignard reagents with boron trihalides. A common synthetic route is as follows:
Preparation of the Grignard Reagent: 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Reaction with Boron Trichloride: The Grignard reagent is then reacted with boron trichloride (BCl3) under an inert atmosphere to yield Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane.
Industrial Production Methods
Industrial production methods for Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borane to borohydrides.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic transformations, including hydrosilylation and polymerization reactions.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane exerts its effects is primarily through its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from donor molecules, facilitating various chemical reactions. The steric hindrance provided by the methyl groups on the biphenyl rings influences the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Similar structure but with bromine substituents, affecting its reactivity.
Uniqueness
Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane is unique due to the specific arrangement of methyl groups on the biphenyl rings, which provides a balance of steric hindrance and electronic effects. This makes it particularly effective in certain catalytic applications where other triarylboranes may not perform as well.
Properties
CAS No. |
511270-11-4 |
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Molecular Formula |
C48H51B |
Molecular Weight |
638.7 g/mol |
IUPAC Name |
tris(2,3,5,6-tetramethyl-4-phenylphenyl)borane |
InChI |
InChI=1S/C48H51B/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3 |
InChI Key |
NSJXYLGMFHLFOV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
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